molecular formula C18H13N3O2S2 B2403145 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide CAS No. 2034561-42-5

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Cat. No.: B2403145
CAS No.: 2034561-42-5
M. Wt: 367.44
InChI Key: BESLIGHLXVAQQM-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Derivative Formation

A key application of the compound , N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide, and its derivatives is in the synthesis of various heterocyclic compounds. Research has demonstrated the synthesis of new 6-thiophen-2-yl and 6-furan-2-ylthiazolo[2,3-a]pyridine derivatives through reactions involving functionally substituted methyl-2-thiazolin-4-ones with cyanomethylenethiophen-2-yl and cyanomethylenefuran-2-yl derivatives (Osman et al., 1986). Similarly, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline were explored, including reactions with quinoline-6-amine and furan-2-carbonyl chloride (El’chaninov & Aleksandrov, 2017).

Antiprotozoal Agents

The compound has been studied for its potential as an antiprotozoal agent. For example, a derivative, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, showed strong DNA affinities and significant in vitro and in vivo activity against protozoal infections (Ismail et al., 2004).

Fungicidal Activity

Research has also been conducted into the fungicidal properties of derivatives of this compound. A study on the structure-activity relationships of various carboxamide fungicides, including those with furan and thiazole moieties, showed significant activity against gray mold and other fungal diseases (Masatsugu et al., 2010).

Amplification of Phleomycin

Another application is in the amplification of phleomycin, a chemotherapeutic agent. Derivatives containing furan and thiazole groups were studied for their efficacy in enhancing the activity of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Antimicrobial and Biological Activity

The compound and its derivatives have shown potential in antimicrobial applications. For instance, a thiazole-based heterocyclic amide derivative exhibited significant antimicrobial activity against various bacteria and fungi, suggesting potential for pharmacological use (Cakmak et al., 2022).

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-17(18-21-15(11-25-18)16-2-1-7-24-16)20-9-12-3-4-14(19-8-12)13-5-6-23-10-13/h1-8,10-11H,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESLIGHLXVAQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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